(1E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidenehydrazine
Description
(1E)-1,2,3,4,10,11-Hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidenehydrazine is a polycyclic spiro compound characterized by a fused benzo[c]pyrano[3,2-g]chromene scaffold and a cyclohexane ring connected via a spiro junction. The (1E) configuration indicates the stereochemistry of the hydrazine moiety at position 3.
Key structural features include:
- Spiro architecture: The cyclohexane ring is fused to the benzo[c]pyrano[3,2-g]chromene system at position 9, creating a rigid three-dimensional structure.
- Polycyclic framework: The fused aromatic and heterocyclic rings contribute to planarity and π-π stacking interactions.
Properties
IUPAC Name |
(E)-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylidenehydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c22-23-20-16-7-3-2-6-15(16)17-12-14-8-11-21(9-4-1-5-10-21)25-18(14)13-19(17)24-20/h12-13H,1-11,22H2/b23-20+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNYOPGQORFGO-BSYVCWPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=NN)C5=C4CCCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)O/C(=N/N)/C5=C4CCCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1E)-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidenehydrazine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms through which it exerts its effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 339.43 g/mol. Its structure features a spirocyclic framework that is significant in influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₃ |
| Molar Mass | 339.43 g/mol |
| CAS Number | 1014104-43-8 |
| Storage Conditions | Room Temperature |
| Hazard Class | Irritant |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These include cyclization processes that yield the desired spiro structure. The use of catalysts and controlled reaction conditions can enhance yield and selectivity.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that it can inhibit key signaling pathways involved in cancer cell proliferation and survival.
Case Study:
In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in various experimental models.
Research Findings:
A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages revealed that treatment with the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antimicrobial Activity
Preliminary investigations suggest that this compound possesses antimicrobial properties against a range of pathogens.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer cell metabolism.
- Receptor Modulation: It could modulate receptor signaling pathways that are crucial for cell survival and proliferation.
- Oxidative Stress Regulation: The antioxidant properties may help in reducing oxidative stress in cells.
Comparison with Similar Compounds
Core Architecture
- The target compound shares a spiro cyclohexane motif with all analogs, but its fused benzo[c]pyrano[3,2-g]chromene system distinguishes it from quinazolinones () and imidazo-pteridines (). This aromaticity may enhance stability and π-stacking compared to non-fused systems .
- The hydrazine group contrasts with hydroxylamine () or oxime derivatives (), offering distinct hydrogen-bonding and coordination properties. Hydrazines are often exploited in chelation therapy or as intermediates in heterocyclic synthesis .
Stereochemical Considerations
- The (1E) configuration of the hydrazine group likely imposes spatial constraints on molecular interactions, analogous to the (5E) stereochemistry in hydroxylamine derivatives (). This stereochemistry may influence binding to biological targets or crystallization behavior .
Physicochemical Properties
- Solubility : The hydrazine group may enhance aqueous solubility compared to hydroxylamine or oxime analogs (), though the aromatic core likely retains lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
